

3-Hydroxy-2-naphthoic acid as a coupling component in dye chemistry

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Compound of Interest		
Compound Name:	3-Hydroxy-2-naphthoic acid	
Cat. No.:	B147047	Get Quote

Application Notes: 3-Hydroxy-2-naphthoic Acid in Dye Chemistry

Introduction

3-Hydroxy-2-naphthoic acid, also known as β -oxynaphthoic acid or BON acid, is a pivotal intermediate in the synthesis of high-performance azo dyes and pigments.[1] Its molecular structure, featuring both a hydroxyl and a carboxylic acid group on a naphthalene ring, makes it an excellent coupling component for reacting with diazonium salts. This reaction, known as azo coupling, is the cornerstone of a vast array of colorants, particularly in the red, orange, and bordeaux shade ranges.[2]

The primary application of **3-hydroxy-2-naphthoic acid** is as a precursor to a class of compounds known as Naphthol AS dyes (or azoic dyes).[1] In this context, the carboxylic acid group of BON acid is first converted into an anilide (an amide derivative of aniline or a substituted aniline). These Naphthol AS derivatives are then used as the coupling components. The resulting azo compounds are typically insoluble pigments, prized for their stability and vibrant colors.

Key Applications and Properties

Dyes and pigments derived from **3-hydroxy-2-naphthoic acid** are utilized across various industries due to their favorable properties:



- Printing Inks: The resulting pigments, such as the industry-standard magenta, Pigment Red 57:1 (Lithol Rubine BK), are widely used in all types of printing inks due to their high tinting strength, gloss, and transparency.[3][4]
- Plastics and Rubber: These pigments provide stable and durable coloration for various polymers, including PVC and polyethylene.[3]
- Paints and Coatings: The excellent chemical stability and lightfastness of these pigments make them suitable for use in decorative and industrial paints.
- Textile Dyeing: Naphthol AS derivatives are used in azoic dyeing, where the insoluble dye is synthesized directly within the fibers of materials like cotton. This in situ formation results in dyeings with very good to excellent wash fastness.[2]

The key properties of these dyes include:

- Vibrant Shades: They are particularly known for producing deep and brilliant orange, red, scarlet, and bordeaux shades.[2]
- High Stability: The pigments often exhibit good resistance to heat, solvents, acids, and alkalis.[5]
- Excellent Fastness: When applied correctly, especially in textiles, they demonstrate high wash fastness, often comparable to more expensive vat dyes. Lightfastness is generally good, though it can be reduced in very pale shades.[2]

Quantitative Data

The properties of the final pigment can be fine-tuned based on the specific aromatic amine used for diazotization and the conditions of the subsequent laking process (conversion to a metal salt). The data below is for C.I. Pigment Red 57:1, a representative pigment synthesized from 2-amino-5-methylbenzenesulfonic acid and **3-hydroxy-2-naphthoic acid**, which is subsequently converted to its calcium salt.

Table 1: Properties of C.I. Pigment Red 57:1



Property	Value	Scale/Unit	Reference(s)
Spectroscopic Properties			
λmax (in Dimethylformamide)	442	nm	[4]
Fastness Properties			
Light Fastness (Full Tone)	5	Blue Wool Scale (1-8)	[5]
Heat Resistance	180	°C	[5]
Chemical Resistance			
Water Resistance	5	Grey Scale (1-5)	[6]
Oil Resistance	5	Grey Scale (1-5)	[6]
Acid Resistance (5% HCI)	2-3	Grey Scale (1-5)	[6][7]
Alkali Resistance (5% NaOH)	3	Grey Scale (1-5)	[6][7]
Ethanol Resistance	4-5	Grey Scale (1-5)	[6][7]

| Ester Resistance | 5 | Grey Scale (1-5) |[5] |

Note: Fastness scales typically range from 1 (Very Poor) to 5 (Excellent) for chemical resistance and 1 (Very Poor) to 8 (Outstanding) for light fastness.

Experimental Protocols & Methodologies

The synthesis of azo dyes from **3-hydroxy-2-naphthoic acid** is a sequential process involving two primary stages: the diazotization of a primary aromatic amine and the subsequent azo coupling with the coupling component.



Protocol 1: Synthesis of C.I. Pigment Red 57:1 (Lithol Rubine BK)

This protocol describes the laboratory-scale synthesis of a calcium-laked azo pigment from 2-amino-5-methylbenzenesulfonic acid (4B Acid) and **3-hydroxy-2-naphthoic acid** (BON acid).

Materials:

- 2-amino-5-methylbenzenesulfonic acid (4B Acid)
- 3-hydroxy-2-naphthoic acid (BON acid)
- Sodium Hydroxide (NaOH)
- Sodium Nitrite (NaNO₂)
- · Hydrochloric Acid (HCl), concentrated
- Calcium Chloride (CaCl₂)
- Ice
- Distilled Water
- H-acid (for spot test)

Procedure:

Part A: Diazotization of 4B Acid

- In a beaker, prepare a solution of 4B acid by dissolving it in a stoichiometric amount of aqueous sodium hydroxide.
- Cool the 4B acid solution to 0-5 °C in an ice bath.
- Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO2) to the 4B acid solution.



- While maintaining the temperature at 0-5 °C, slowly add concentrated hydrochloric acid. This
 generates nitrous acid in situ, which reacts with the 4B acid to form the diazonium salt.
- Stir the mixture for 30-60 minutes at 0-5 °C. The completion of diazotization can be checked using starch-iodide paper (excess nitrous acid turns it blue). The resulting pale yellow suspension is the diazonium salt solution.

Part B: Preparation of the Coupling Component

- In a separate, larger beaker, dissolve **3-hydroxy-2-naphthoic acid** in a dilute aqueous solution of sodium hydroxide. This deprotonates the carboxylic acid and phenolic hydroxyl groups, making the molecule highly reactive.
- Cool this solution to below 10 °C in an ice bath.

Part C: Azo Coupling and Laking

- Slowly add the cold diazonium salt solution (from Part A) to the cold solution of the coupling component (from Part B) with vigorous stirring.
- An intensely colored precipitate will form immediately. The coupling reaction is typically very fast.
- Maintain stirring for 1-2 hours at a low temperature to ensure the reaction goes to completion. The absence of excess diazonium salt can be confirmed with an H-acid spot test.
- Adjust the pH of the resulting slurry to approximately 8.5 using a sodium hydroxide solution.
- Prepare an aqueous solution of calcium chloride.
- Slowly add the calcium chloride solution to the pigment slurry with continuous stirring. This
 process, known as "laking," converts the soluble sodium salt of the dye into the insoluble
 calcium salt pigment.
- Stir the mixture for an additional 15-30 minutes at room temperature.

Part D: Isolation and Purification



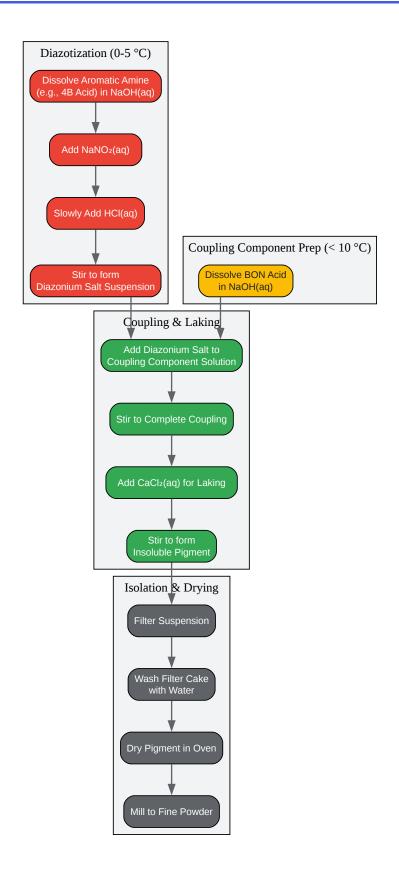
- Filter the pigment suspension using a Büchner funnel (suction filtration).
- Wash the filter cake thoroughly with distilled water until the filtrate is neutral and colorless to remove any unreacted starting materials and inorganic salts.
- Dry the pigment in an oven at 60-80 °C to a constant weight.
- The dried pigment can be crushed or milled to obtain a fine powder.

Visualizations

Reaction Mechanism

The core of the synthesis is the electrophilic aromatic substitution reaction where the diazonium ion (electrophile) attacks the electron-rich naphtholate ring (nucleophile). The coupling occurs at the position adjacent (ortho) to the hydroxyl group.





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